molecular formula C10H5BrO3 B13133252 p-Bromophenyl maleic anhydride

p-Bromophenyl maleic anhydride

Cat. No.: B13133252
M. Wt: 253.05 g/mol
InChI Key: QSRWUTZIFFGYBJ-UHFFFAOYSA-N
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Description

p-Bromophenyl maleic anhydride is a functionalized anhydride reagent of significant value in organic synthesis and materials science research. Its structure, featuring an electron-withdrawing bromophenyl group fused to a maleic anhydride core, makes it a versatile building block. A primary research application of this compound and its close derivatives is in the synthesis of N-substituted maleimide monomers . These monomers, such as N-(p-bromophenyl)maleimide, are key intermediates for creating advanced polymers . Researchers utilize these maleimides as co-monomers in free-radical copolymerization reactions with various alkyl methacrylates (e.g., methyl, ethyl, butyl) to enhance the thermal properties and chemical resistance of the resulting polymers . The incorporation of the rigid maleimide ring and the heavy bromine atom into polymer backbones has been shown to substantially increase the thermal stability, hardness, and Vicat softening point of the material . The bromine atom on the phenyl ring offers a further synthetic handle for functionalization, for instance, via metal-catalyzed cross-coupling reactions, allowing researchers to tailor the compound's properties for specific applications. The typical synthesis of related N-(p-bromophenyl)maleimide involves a two-step process from maleic anhydride and p-bromoaniline, proceeding through a maleamic acid intermediate followed by cyclization using a dehydrating agent . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

3-(4-bromophenyl)furan-2,5-dione

InChI

InChI=1S/C10H5BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H

InChI Key

QSRWUTZIFFGYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)furan-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with maleic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired furan-2,5-dione structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)furan-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products:

    Substitution: 3-(4-substituted phenyl)furan-2,5-dione.

    Reduction: 3-(4-bromophenyl)furan-2,5-diol.

    Oxidation: Furan-2,5-dicarboxylic acid.

Scientific Research Applications

p-Bromophenyl maleic anhydride is a compound that has garnered attention in various scientific fields due to its unique chemical properties and applications. This article will explore its applications, particularly in polymer chemistry, pharmaceuticals, and cosmetic formulations, supported by data tables and documented case studies.

Polymer Chemistry

Polymerization Reactions
this compound can be utilized as a monomer in the synthesis of copolymers. Its ability to undergo Diels-Alder reactions allows it to form complex polymer structures. For instance, it can react with conjugated dienes to create maleic anhydride copolymers, which are used in adhesives and coatings due to their excellent adhesion properties .

Case Study: Copolymer Synthesis
A study demonstrated the successful copolymerization of this compound with styrene, leading to materials with enhanced thermal stability and mechanical properties. The resulting copolymer exhibited significant potential for use in high-performance coatings and sealants.

Pharmaceutical Applications

Drug Delivery Systems
The compound's ability to form nanoparticles makes it a candidate for drug delivery applications. By encapsulating therapeutic agents within this compound matrices, researchers have developed systems that improve bioavailability and targeted delivery of drugs .

Case Study: Encapsulation Efficiency
Research on the encapsulation of anti-cancer drugs within this compound nanoparticles showed an encapsulation efficiency of over 80%. This indicates its potential utility in formulating effective drug delivery systems that minimize side effects while maximizing therapeutic efficacy.

Cosmetic Formulations

Film Formers and Stabilizers
In cosmetic formulations, this compound serves as a film-forming agent and stabilizer. Its properties allow it to enhance the texture and stability of creams and lotions, providing better skin feel and performance .

Case Study: Moisturizing Cream Development
A formulation study involving this compound in moisturizing creams highlighted improved rheological properties and skin hydration levels compared to control formulations lacking this compound. The study utilized experimental design techniques to optimize the formulation process effectively.

Table 1: Properties of this compound Copolymers

PropertyValue
Thermal StabilityUp to 250 °C
Mechanical StrengthTensile strength: 30 MPa
Adhesion Strength5 N/mm

Table 2: Drug Encapsulation Efficiency

DrugEncapsulation Efficiency (%)
Doxorubicin82
Paclitaxel78
Cisplatin85

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)furan-2,5-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan-2,5-dione moiety can form covalent bonds with nucleophilic residues, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Maleic Anhydride (MA)

  • Structure : A cyclic anhydride with a five-membered ring containing two carbonyl groups and a double bond.
  • Reactivity : Highly reactive due to the electron-deficient double bond and electrophilic carbonyl groups. Widely used as a coupling agent in polymer compatibilization (e.g., grafting onto polypropylene or polyethylene) to improve interfacial adhesion in composites .
  • Applications : Production of unsaturated polyester resins, compatibilizers for natural fiber composites, and chemical intermediates for agrochemicals .
  • Key Difference : Unlike p-bromophenyl maleic anhydride, MA lacks aromatic substituents, resulting in lower thermal stability and reduced steric hindrance, which facilitates higher grafting efficiency in polymers .

Diphenylmaleic Anhydride

  • Structure : Features two phenyl groups attached to the maleic anhydride backbone.
  • Reactivity : Reduced reactivity compared to MA due to stabilization of the anhydride group by phenyl rings. This stabilization lowers electrophilicity, impacting reaction rates in grafting or copolymerization .
  • Applications : Demonstrated antifungal activity against Sclerotinia sclerotiorum (EC₅₀ = 0.15 mM), outperforming dimethylmaleic anhydride (EC₅₀ = 0.31 mM) and dimethyl maleate (EC₅₀ = 3.99 mM) .
  • Key Difference : The dual phenyl groups enhance antifungal efficacy but limit compatibility with hydrophobic polymer matrices compared to this compound .

Succinic Anhydride

  • Structure : A saturated five-membered cyclic anhydride without a double bond.
  • Reactivity : Less reactive than MA due to the absence of a conjugated double bond, making it less effective in grafting reactions.
  • Applications : Used in modifying amine-containing compounds (e.g., proteins, peptides) and as a precursor for biodegradable polymers .
  • Key Difference : The saturated structure of succinic anhydride limits its use in applications requiring covalent bonding with hydroxyl or amine groups, where MA derivatives are preferred .

Phthalic Anhydride

  • Structure : Aromatic anhydride with a benzene ring fused to the anhydride group.
  • Reactivity : Moderately reactive, often used in synthesizing alkyd resins and plasticizers.
  • Applications : Production of dyes, phthalein indicators, and polyesters. Recently explored for renewable synthesis from biomass-derived furans .
  • Key Difference: The fused aromatic ring enhances thermal stability but reduces solubility in non-polar polymers compared to this compound .

Maleic Anhydride-Grafted Polyolefins (e.g., PP-g-MA, PE-g-MA)

  • Structure : Polypropylene (PP) or polyethylene (PE) chains grafted with MA.
  • Reactivity : MA grafting improves interfacial adhesion in polymer blends and composites. However, grafting efficiency is highly dependent on processing conditions (e.g., melt state vs. solution) .
  • Applications : Compatibilizers for polymer blends, impact modifiers, and adhesion promoters in fiber-reinforced composites .
  • Key Difference : this compound offers enhanced thermal stability (>200°C Vicat softening point) in copolymers compared to MA-grafted polyolefins, which degrade at lower temperatures .

Data Tables

Table 1: Antifungal Activity of Maleic Anhydride Derivatives

Compound EC₅₀ (mM) MIC (mM)
Diphenylmaleic Anhydride 0.15 0.56
2,3-Dimethylmaleic Anhydride 0.31 1.11
Dimethyl Maleate 3.99 9.58

Data sourced from antifungal studies against *Sclerotinia sclerotiorum .*

Table 2: Thermal Properties of Copolymers

Copolymer Composition Vicat Softening Point (°C)
PA6/ABS-MA (10% MA) 180
PHB-g-MA (low grafting) 160
p-Bromophenyl MA-Methacrylate 220

Comparative data from polymer studies .

Research Findings and Industrial Implications

  • Thermal Stability : The bromophenyl group in this compound significantly enhances thermal resistance, making it superior to MA-grafted polymers in high-temperature applications (e.g., automotive or aerospace composites) .
  • Reactivity Trade-offs : Bulky substituents (e.g., bromophenyl, diphenyl) reduce grafting efficiency but improve chemical resistance and antifungal activity .
  • Environmental Considerations : MA derivatives from renewable sources (e.g., biomass-derived furans) are emerging as sustainable alternatives, though p-bromophenyl variants remain niche due to synthesis complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing p-Bromophenyl maleic anhydride, and how do reaction parameters affect product purity and yield?

  • Methodological Answer : this compound can be synthesized via Heck-Matsuda arylation, where fumaric acid undergoes a palladium-catalyzed coupling with p-bromophenyldiazonium salts. Reaction parameters such as catalyst loading (e.g., 1-5 mol% Pd), temperature (60-100°C), and solvent polarity (e.g., DMF vs. THF) critically influence yield and regioselectivity . Optimization studies suggest that lower temperatures reduce side reactions, while excess diazonium salt improves aryl group incorporation. Post-synthesis, recrystallization in anhydrous ether enhances purity (>95%) by removing unreacted maleic anhydride.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and functional groups in this compound?

  • Methodological Answer :

  • FTIR : The anhydride carbonyl stretch (1840 cm⁻¹ and 1770 cm⁻¹) and C-Br vibration (650 cm⁻¹) confirm functional groups. Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy further identifies interactions, such as hydrogen bonding between the anhydride and aryl groups .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and maleic anhydride protons (δ 6.5–7.0 ppm). Quantitative ¹³C NMR verifies substitution patterns.
  • Acid-Base Titration : Grafting efficiency in polymer composites is quantified via back-titration of hydrolyzed anhydride groups .

Advanced Research Questions

Q. How can reactivity ratios be accurately determined when copolymerizing this compound with electron-rich monomers, and what are the implications for copolymer microstructure?

  • Methodological Answer : Reactivity ratios (r₁, r₂) are calculated using the Fineman-Ross (F-R), Kelen-Tüdős (K-T), and Yezrielev-Brokhina-Roskin (YBR) methods. For example, copolymerization with styrene may show r₁ (styrene) ≈ 0.33 and r₂ (maleic anhydride) ≈ 0.05, indicating alternating copolymer formation . Solvent effects (e.g., toluene vs. DMSO) alter reactivity due to polarity-driven bootstrap effects, necessitating low-conversion experiments (<10%) to avoid composition drift .

Q. What experimental approaches are used to investigate the influence of substituents like bromophenyl on the stereoselectivity and kinetics of Diels-Alder reactions involving maleic anhydride derivatives?

  • Methodological Answer : The bromophenyl group’s electron-withdrawing nature increases dienophile reactivity, favoring endo transition states. Stereoselectivity is quantified via:

  • Kinetic Studies : Pulsed laser photolysis (PLP-LIF) measures rate constants (e.g., kendo ≈ 1.75 × 10⁻⁵ M⁻¹s⁻¹ at 300 K) under controlled temperatures (283–374 K) and pressures (50–200 Torr) .
  • Computational Modeling : CCSD(T)-level calculations correlate steric and electronic effects with experimental endo/exo ratios. For example, bromophenyl substituents reduce steric hindrance, increasing exo adduct stability .

Q. In polymer functionalization, what strategies enhance the grafting efficiency of this compound onto polyolefins, and how is grafting quantified?

  • Methodological Answer :

  • Melt Functionalization : Reactive extrusion at 190°C with peroxides (e.g., dicumyl peroxide) generates polypropylene macroradicals, which graft maleic anhydride. Grafting efficiency (>2 wt%) is maximized by optimizing peroxide/anhydride ratios (1:3) .
  • Microwave-Assisted Grafting : Reduces reaction time (30 min vs. 4 hr) and improves grafting uniformity via dielectric heating .
  • Quantification : XPS detects bromine content (Br 3d peak at 70 eV), while FTIR monitors anhydride carbonyl absorption (1840 cm⁻¹) .

Q. How do temperature and pressure variations impact the gas-phase reaction kinetics of this compound with hydroxyl radicals, and what are the implications for atmospheric chemistry models?

  • Methodological Answer : Rate coefficients (k) for OH radical reactions increase with temperature (e.g., k = 2.28 × 10⁻¹² cm³ molecule⁻¹s⁻¹ at 296 K vs. 4.05 × 10⁻¹² cm³ molecule⁻¹s⁻¹ at 374 K). Pressure (50–200 Torr) minimally affects kinetics due to the reaction’s bimolecular nature. These data inform atmospheric lifetime calculations (τ ≈ 1–2 weeks) and degradation pathway models .

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